Benzhydrocodone

Descripción

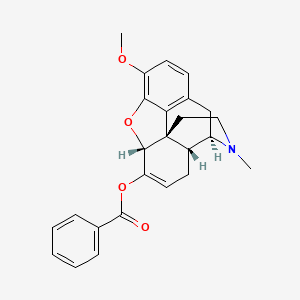

Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Benzyhydrocodone is not reported to have pharmacological activity of its own and it not present in the plasma at detectable concentrations. Its active metabolite, [hydrocodone] is a mu-opioid receptor agonist. |

|---|---|

Número CAS |

1259440-61-3 |

Fórmula molecular |

C25H25NO4 |

Peso molecular |

403.5 g/mol |

Nombre IUPAC |

[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate |

InChI |

InChI=1S/C25H25NO4/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3/t17-,18+,23-,25-/m0/s1 |

Clave InChI |

VPMRSLWWUXNYRY-PJCFOSJUSA-N |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6 |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of Benzhydrocodone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzhydrocodone is a novel prodrug of the opioid agonist hydrocodone.[1][2][3] Chemically, it is comprised of hydrocodone covalently bonded to benzoic acid.[1] This molecular structure renders this compound itself pharmacologically inactive.[1][3] Its therapeutic effect is entirely dependent on its metabolic conversion to hydrocodone, which then exerts its analgesic action within the central nervous system (CNS). This guide provides a detailed examination of the pharmacokinetics, pharmacodynamics, and underlying molecular mechanisms of this compound's action in the CNS. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of critical pathways and workflows.

Pharmacokinetics: The Gateway to CNS Activity

The journey of this compound to an active analgesic begins with its metabolic conversion. Being a prodrug, this compound is designed for oral administration, after which it undergoes enzymatic cleavage to release the active hydrocodone molecule.

Metabolic Activation

Following oral ingestion, this compound is metabolized by enzymes in the intestinal tract, which cleave the benzoate (B1203000) ligand to release hydrocodone.[1][2][3][4] This conversion is rapid, and this compound itself is not present in the plasma at detectable concentrations.[3] The active hydrocodone then enters systemic circulation and crosses the blood-brain barrier to act on the CNS.

Hydrocodone is further metabolized in the liver by cytochrome P450 enzymes.[1][2][3]

-

O-demethylation via CYP2D6 produces hydromorphone , a potent mu-opioid receptor agonist.[1][2]

-

N-demethylation via CYP3A4 produces norhydrocodone .[1][2][3]

The analgesic effect is primarily driven by hydrocodone and its more potent metabolite, hydromorphone.

Caption: Metabolic pathway of this compound to its active metabolites.

Pharmacokinetic Profile

Clinical studies have been conducted to characterize the pharmacokinetic profile of hydrocodone following this compound administration, particularly in the context of abuse potential. A key study compared intranasal administration of this compound with intranasal hydrocodone bitartrate (B1229483) (HB) in recreational opioid users.[4][5] The results demonstrated that the prodrug formulation alters the pharmacokinetic profile of hydrocodone, leading to a delayed and lower peak concentration.[4][5]

Table 1: Pharmacokinetic Parameters of Hydrocodone after Intranasal Administration

| Parameter | This compound API (13.34 mg) | Hydrocodone Bitartrate (HB) API (15.0 mg) | % Difference | P-value |

| Cmax (ng/mL) | Lower than HB | Higher than this compound | 36.0% lower for this compound | < 0.0001 |

| Tmax (median, hours) | 1.75 | 0.5 | >3-fold longer for this compound | < 0.0001 |

| AUClast (hng/mL) | Lower than HB | Higher than this compound | 20.3% lower for this compound | < 0.0001 |

| AUCinf (hng/mL) | Lower than HB | Higher than this compound | 19.5% lower for this compound | < 0.0001 |

| AUC (0-1h) | Lower than HB | Higher than this compound | ≥75% lower for this compound | < 0.0001 |

Data sourced from a clinical study in recreational drug users.[4][5]

Pharmacodynamics in the Central Nervous System

The analgesic and other central effects of this compound are mediated by its active metabolite, hydrocodone, and its subsequent metabolite, hydromorphone.

Mu-Opioid Receptor Agonism

Hydrocodone acts as a full agonist primarily at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located on neuronal membranes in the CNS.[1][2][6] The binding of hydrocodone and hydromorphone to the MOR is the pivotal event that initiates the cascade of intracellular events leading to analgesia.[6][7] Mu receptors are densely populated in brain regions associated with pain perception, such as the brainstem and medial thalamus.[8]

Receptor Binding Affinity

The affinity of an opioid for the mu-receptor is a key determinant of its potency. While this compound itself is inactive, its metabolites have significant binding affinities for the MOR.[3] Hydromorphone, the O-demethylated metabolite of hydrocodone, exhibits a much stronger binding affinity than its parent compound.[9]

Table 2: Mu-Opioid Receptor Binding Affinities (Ki)

| Compound | Ki (nM) | Source Species | Notes |

| Hydrocodone | 19.8 | Rat brain | Relatively weak binding compared to its metabolite.[9] |

| Hydromorphone | 0.6 | Rat brain | Much stronger binding affinity than hydrocodone.[9] |

| Morphine | 1.2 | Rat brain | Reference compound.[9] |

Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Downstream Signaling Pathway

The activation of the mu-opioid receptor by hydrocodone initiates a series of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

-

G-Protein Activation: Ligand binding causes a conformational change in the MOR, activating the associated inhibitory G-protein (Gi/Go).

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation:

-

Calcium Channels: The G-protein activation leads to the closing of N-type voltage-gated calcium channels on the presynaptic terminal. This reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.

-

Potassium Channels: G-protein activation also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane. This leads to potassium efflux, hyperpolarization of the neuron, and a decreased likelihood of firing an action potential.

-

The net effect of these actions is a dampening of the pain signal transmission throughout the CNS.[7]

Caption: Mu-opioid receptor downstream signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from rigorous clinical trials. The methodology for the human abuse potential study, which provided the pharmacokinetic data in Table 1, is detailed below.

Protocol for Intranasal Abuse Potential Study[4][5]

-

Study Design: A single-center, randomized, double-blind, two-way crossover study.[4][5]

-

Subjects: Healthy, adult, non-dependent, recreational opioid users with a history of intranasal substance abuse.[4][10] A naloxone (B1662785) challenge was performed to confirm the absence of physical opioid dependence.[11]

-

Treatments: Subjects were randomized to receive two single, equimolar intranasal doses, separated by a washout period of approximately 72 hours:

-

Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose to measure plasma concentrations of hydrocodone. Key parameters calculated included Cmax, Tmax, AUClast, and AUCinf.[5]

-

Pharmacodynamic Assessments: Subjective effects were measured using visual analog scales (VAS), including "Drug Liking," "Overall Drug Liking," and "Take Drug Again."[10] Nasal irritation and ease of insufflation were also assessed.[4][5]

-

Statistical Analysis: Pharmacokinetic parameters were analyzed using an analysis of variance (ANOVA) model. Ratios between log-transformed geometric least-squares mean values were calculated to compare treatments.[11]

Caption: Experimental workflow for the intranasal abuse potential study.

Conclusion

The mechanism of action of this compound in the central nervous system is indirect, relying entirely on its conversion to the active opioid agonist, hydrocodone. Hydrocodone and its potent metabolite, hydromorphone, exert their analgesic effects by acting as full agonists at mu-opioid receptors. This interaction triggers an intracellular signaling cascade that inhibits neuronal firing and reduces the transmission of nociceptive signals. The prodrug nature of this compound alters the pharmacokinetic profile of hydrocodone, resulting in a delayed Tmax and lower Cmax compared to equivalent doses of hydrocodone bitartrate, particularly via non-oral routes of administration. This detailed understanding of its multi-step mechanism is critical for ongoing research, drug development, and the rational therapeutic use of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C25H25NO4 | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. drugs.com [drugs.com]

- 8. painphysicianjournal.com [painphysicianjournal.com]

- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. zevra.com [zevra.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Benzhydrocodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrocodone is a benzoate (B1203000) ester prodrug of the semi-synthetic opioid, hydrocodone. Developed to be an opioid analgesic with a lower potential for abuse, particularly through non-oral routes, its synthesis and chemical structure are of significant interest to the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the chemical reactions, experimental protocols, and purification methods. Furthermore, it elucidates the chemical structure of this compound through a summary of its key chemical and physical properties. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of opioid analgesics.

Chemical Structure and Properties

This compound, chemically known as (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl benzoate, is a derivative of hydrocodone where the hydroxyl group at position 6 is esterified with benzoic acid.[1][2] This structural modification renders the molecule pharmacologically inactive until it undergoes metabolism.[2]

Table 1: Chemical and Physical Properties of this compound [1][3]

| Property | Value |

| Molecular Formula | C₂₅H₂₅NO₄ |

| Molar Mass | 403.478 g/mol |

| IUPAC Name | 6,7-didehydro-4,5α-epoxy-3-methoxy-17-methylmorphinan-6-yl benzoate |

| CAS Number | 1259440-61-3 |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound

The primary synthetic routes to this compound involve the esterification of hydrocodone with a benzoic acid derivative. Two main strategies have been described: a direct synthesis from hydrocodone free base and a "one-pot" synthesis starting from thebaine.

Synthesis from Hydrocodone Free Base

This method involves the direct reaction of hydrocodone free base with benzoic anhydride (B1165640).[4] The reaction is typically carried out at an elevated temperature.[4]

Experimental Protocol: Synthesis of this compound Hydrochloride from Hydrocodone Free Base [4]

This protocol is based on the general procedure described in US Patent 10,406,153 B2.

-

Reagents and Materials:

-

Hydrocodone free base

-

Benzoic anhydride

-

Hydrochloric acid (HCl)

-

n-Butanol

-

Water

-

Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

To a reaction vessel, add hydrocodone free base and benzoic anhydride.

-

Add toluene to the mixture.

-

Heat the reaction mixture to a temperature in the range of 120°C to 150°C under a nitrogen atmosphere.[4] The toluene will begin to distill off.

-

Maintain the reaction at this temperature for a sufficient time to ensure the completion of the esterification reaction. The reaction progress can be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add toluene and acetone to the reaction mixture.[4]

-

Adjust the pH of the mixture to a range of 1.0 to 5.0 by the addition of hydrochloric acid. This will form the hydrochloride salt of this compound and any unreacted hydrocodone.

-

Transfer the mixture to a separatory funnel. The this compound hydrochloride will preferentially partition into the aqueous phase, while unreacted benzoic anhydride and benzoic acid byproduct will remain in the organic (toluene) phase.[4]

-

Separate the aqueous and organic layers. The organic layer can be washed with water to extract any remaining product.[4]

-

Combine all aqueous layers.

-

The aqueous solution can be further purified by washing with an organic solvent like toluene to remove any remaining organic impurities.[4]

-

The this compound hydrochloride can then be isolated by crystallization. This is typically achieved by adding an alcoholic solvent, such as n-butanol, and then cooling the solution to induce precipitation.[4]

-

The precipitated this compound hydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Table 2: Summary of Reaction Conditions for Synthesis from Hydrocodone Free Base

| Parameter | Condition | Reference |

| Starting Material | Hydrocodone Free Base | [4] |

| Acylating Agent | Benzoic Anhydride | [4] |

| Solvent | Toluene (initially) | [4] |

| Temperature | 120-150 °C | [4] |

| Work-up Solvents | Toluene, Acetone | [4] |

| pH Adjustment | HCl (to pH 1.0-5.0) | [4] |

| Purification | Liquid-liquid extraction, Crystallization | [4] |

One-Pot Synthesis from Thebaine

A more efficient route involves a "one-pot" synthesis that starts from thebaine, a natural alkaloid precursor to many semi-synthetic opioids.[4] This process first converts thebaine to hydrocodone in situ, which is then directly reacted with benzoic anhydride without the need for isolation of the hydrocodone intermediate.[4]

Experimental Workflow: One-Pot Synthesis of this compound

Caption: One-pot synthesis of this compound from thebaine.

Prodrug Activation and Mechanism of Action

This compound itself is a pharmacologically inactive prodrug.[2] Its therapeutic effect is realized only after oral administration and subsequent metabolism in the gastrointestinal tract. Intestinal enzymes cleave the benzoate ester, releasing the active opioid, hydrocodone.[2][5] Hydrocodone then acts as a full agonist, primarily at the µ-opioid receptor, to produce analgesia.[5]

Signaling Pathway: Prodrug Activation of this compound

Caption: Metabolic activation of this compound to hydrocodone.

Characterization Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate group, the methoxy (B1213986) group protons, the N-methyl group protons, and the complex multiplet signals of the morphinan (B1239233) skeleton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzoate and morphinan moieties, the methoxy carbon, the N-methyl carbon, and the aliphatic carbons of the morphinan structure. |

| IR Spectroscopy | Characteristic absorption bands for the ester carbonyl (C=O) stretch, C-O stretching of the ester and ether groups, aromatic C-H stretching, and aliphatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (403.18 g/mol ), along with characteristic fragmentation patterns. |

Conclusion

The synthesis of this compound represents a targeted approach in medicinal chemistry to modify the properties of a known opioid for the purpose of reducing its abuse potential. The primary synthetic routes, from either hydrocodone free base or thebaine, utilize well-established esterification reactions. The prodrug nature of this compound, requiring in vivo enzymatic activation, is a key feature of its design. This technical guide provides a foundational understanding of the synthesis and chemical structure of this compound, which is crucial for researchers and professionals working in the field of opioid analgesics and drug development. Further research disclosing detailed experimental procedures and full characterization data would be a valuable contribution to the scientific literature.

References

- 1. One-pot conversion of thebaine to hydrocodone and synthesis of neopinone ketal. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US10406153B2 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 5. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Safer Opioid: A Technical Guide to the Discovery and Development of Benzhydrocodone

Foreword

The opioid crisis has necessitated a paradigm shift in analgesic development, prioritizing not only efficacy but also enhanced safety profiles to mitigate the risks of abuse and misuse. This whitepaper provides an in-depth technical exploration of the discovery and development of benzhydrocodone, a novel prodrug of hydrocodone. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core scientific principles, experimental methodologies, and clinical findings that have defined this innovative approach to pain management. Through detailed data presentation, experimental protocols, and visualizations of key pathways and processes, this guide aims to serve as a valuable resource for those engaged in the pursuit of safer and more effective therapeutic agents.

Introduction: The Prodrug Approach to Abuse Deterrence

This compound is a chemical entity born from the strategic application of prodrug technology to address the escalating problem of opioid abuse.[1] Developed by KemPharm, Inc., this compound is an inactive molecule that is enzymatically converted to the active opioid analgesic, hydrocodone, primarily in the gastrointestinal tract following oral administration.[1][2] The fundamental principle behind its design is to create a therapeutic agent that delivers its intended analgesic effect when taken as prescribed, but which possesses inherent properties that deter common methods of abuse, such as snorting or injection.[3]

This is achieved by chemically modifying hydrocodone through the attachment of a benzoate (B1203000) ligand, forming an ester linkage. This modification renders the molecule pharmacologically inert until the ester bond is cleaved by intestinal enzymes.[1] This targeted activation is designed to result in a slower rate of conversion and consequently, a blunted euphoric effect if the prodrug is administered via non-oral routes, thereby reducing its appeal for recreational use.[3] The combination product of this compound and acetaminophen, known as Apadaz®, received FDA approval in February 2018 for the short-term management of acute pain.[2][3]

The Discovery and Synthesis of this compound

The development of this compound was a deliberate effort to create a hydrocodone-based analgesic with a molecular-level abuse deterrent. The synthesis of this compound hydrochloride involves the reaction of hydrocodone free base with benzoic anhydride (B1165640).

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol outlines a one-pot synthesis method for this compound hydrochloride from hydrocodone free base.

Materials:

-

Hydrocodone free base

-

Benzoic anhydride

-

Acetone

-

Hydrochloric acid

-

n-Butanol

-

Water

Procedure:

-

Reaction: In a suitable reaction vessel, combine hydrocodone free base and benzoic anhydride in a molar ratio of approximately 1:3. Add toluene to the mixture.

-

Heat the reaction mixture to a temperature between 120°C and 150°C.[4] The toluene will begin to distill off.

-

Maintain the reaction at this temperature for a period sufficient to ensure complete conversion, typically several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool. Add a mixture of an organic solvent (e.g., toluene) and a water-miscible solvent like acetone.

-

Adjust the pH of the mixture to a range of 1.0 to 5.0 by the addition of hydrochloric acid. This will form a biphasic mixture.[4]

-

Separate the aqueous layer, which contains the this compound hydrochloride. The organic layer will contain unreacted starting materials and byproducts.

-

Optionally, wash the organic layer with water and combine the aqueous washes with the primary aqueous layer to maximize product recovery.[4]

-

Crystallization: To the combined aqueous layers, add an alcoholic solvent such as n-butanol and water.

-

Cool the mixture to induce the precipitation of this compound hydrochloride.

-

Isolation: Isolate the precipitated this compound hydrochloride by filtration.

-

Drying: Dry the isolated product under vacuum to obtain the final this compound hydrochloride.

Preclinical and Clinical Development: A Workflow

The development of this compound followed a structured pathway from initial concept to regulatory approval. This workflow is designed to thoroughly evaluate the safety, efficacy, and abuse-deterrent properties of the prodrug.

In Vitro and In Vivo Pharmacokinetics

A cornerstone of this compound's development was the characterization of its pharmacokinetic profile, particularly its conversion to hydrocodone under various conditions.

Experimental Protocol: In Vitro Enzymatic Conversion Assay

This protocol provides a general framework for assessing the conversion of this compound to hydrocodone in simulated biological fluids.

Materials:

-

This compound hydrochloride

-

Simulated Gastric Fluid (SGF) (USP)

-

Simulated Intestinal Fluid (SIF) (USP) with pancreatin

-

Human plasma

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

Quenching solution (e.g., acetonitrile (B52724) with internal standard)

-

HPLC-MS/MS system for analysis

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water).

-

Incubation:

-

For each biological matrix (SGF, SIF, plasma, and buffer as a control), pre-warm the matrix to 37°C.

-

Spike a known concentration of the this compound stock solution into each matrix to initiate the reaction.

-

Incubate the samples at 37°C with gentle agitation.

-

-

Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a quenching solution to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the concentrations of this compound and hydrocodone in the supernatant using a validated HPLC-MS/MS method.

-

Data Analysis: Plot the concentration of this compound and hydrocodone over time to determine the rate of conversion in each matrix.

Summary of Pharmacokinetic Data

The pharmacokinetic profile of hydrocodone following administration of this compound demonstrates key differences compared to immediate-release hydrocodone, particularly via the intranasal route.

| Parameter | Oral this compound/APAP (Fasted) | Intranasal this compound API | Intranasal Hydrocodone Bitartrate (B1229483) API |

| Hydrocodone Cmax | Bioequivalent to Norco® | 36.0% lower than HB API | - |

| Hydrocodone Tmax | ~1.25 hours[5] | Delayed by >1 hour vs. HB API | ~0.5 hours |

| Hydrocodone AUClast | Bioequivalent to Norco® | 20.3% lower than HB API | - |

| Hydrocodone AUCinf | Bioequivalent to Norco® | 19.5% lower than HB API | - |

| "Drug Liking" Emax | - | Significantly lower than HB API | - |

| Abuse Quotient | - | 47% lower than HB API | - |

APAP: Acetaminophen; API: Active Pharmaceutical Ingredient; AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Emax: Maximum Effect; HB: Hydrocodone Bitartrate; Tmax: Time to Maximum Plasma Concentration.

Mechanism of Action: Mu-Opioid Receptor Signaling

Upon cleavage of the benzoate moiety, the liberated hydrocodone acts as a full agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3] Activation of the MOR initiates a signaling cascade that ultimately leads to analgesia.

The binding of hydrocodone to the MOR triggers the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).[6] This causes the dissociation of the Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[7] Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, which decreases calcium influx and subsequently reduces the release of nociceptive neurotransmitters.[7] Together, these actions result in the analgesic effect of hydrocodone.

Clinical Efficacy and Safety

The clinical development program for this compound/acetaminophen (Apadaz®) was designed to establish its bioequivalence to existing hydrocodone/acetaminophen combination products and to evaluate its safety and abuse potential.

Clinical Trial Design: Intranasal Abuse Potential Study

A key study in the development of this compound was a randomized, double-blind, crossover study designed to assess the pharmacokinetics and abuse potential of intranasal this compound compared to intranasal hydrocodone bitartrate in non-dependent, recreational opioid users.

Study Design:

-

Participants: Healthy, non-dependent, recreational opioid users.

-

Treatments:

-

Intranasal this compound API (e.g., 13.34 mg, equimolar to 15 mg hydrocodone bitartrate)

-

Intranasal hydrocodone bitartrate API (e.g., 15 mg)

-

-

Design: Crossover design with a washout period between treatments.

-

Primary Endpoints:

-

Pharmacokinetic parameters of hydrocodone (Cmax, Tmax, AUC).

-

Subjective measures of "Drug Liking" using a visual analog scale (VAS).

-

-

Secondary Endpoints: Safety and tolerability, including nasal irritation.

Summary of Clinical Findings

Clinical studies demonstrated that orally administered this compound/acetaminophen is bioequivalent to other immediate-release hydrocodone combination products.[3] The safety profile of this compound/acetaminophen was evaluated in Phase 1 studies involving 200 healthy adults. The most common adverse events were consistent with those of other opioids.[3]

Common Adverse Events (>5%):

-

Nausea (21.5%)

-

Somnolence (18.5%)

-

Vomiting (13.0%)

-

Constipation (12.0%)

-

Pruritus (11.5%)

-

Dizziness (7.5%)

-

Headache (6.0%)

The human abuse potential studies were pivotal in demonstrating the abuse-deterrent properties of this compound. When administered intranasally, this compound resulted in a lower and slower rise in hydrocodone plasma concentrations compared to an equimolar dose of hydrocodone bitartrate. This was associated with significantly lower "Drug Liking" scores among study participants, suggesting a reduced desirability for abuse via this route.[3]

Conclusion

The discovery and development of this compound represent a significant advancement in the field of analgesic therapy, embodying a rational design approach to mitigate the risks associated with opioid use. By leveraging prodrug technology, this compound offers a mechanism-based approach to abuse deterrence that is inherent to the molecule itself. The comprehensive preclinical and clinical evaluation has demonstrated that this compound, when administered orally as Apadaz®, is a safe and effective treatment for short-term acute pain, while its pharmacokinetic profile suggests a lower potential for abuse via non-oral routes. This technical guide has provided a detailed overview of the scientific journey of this compound, from its synthesis and preclinical characterization to its clinical evaluation and mechanism of action. The continued exploration of such innovative approaches will be critical in addressing the ongoing opioid crisis and improving the safety of pain management.

References

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hcplive.com [hcplive.com]

- 3. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10406153B2 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Pharmacological Profile of Benzhydrocodone Versus Hydrocodone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzhydrocodone is a novel prodrug of the opioid agonist hydrocodone, developed to provide an immediate-release analgesic with potential abuse-deterrent properties. As a new molecular entity, this compound is pharmacologically inactive and requires enzymatic conversion in the gastrointestinal tract to release its active moiety, hydrocodone. This guide provides a detailed comparative analysis of the pharmacological profiles of this compound and hydrocodone, focusing on their distinct pharmacokinetic characteristics, shared pharmacodynamic mechanisms, and metabolic pathways. Quantitative data are presented to highlight the differences in bioavailability and absorption rates, particularly via non-oral routes, which underpins the rationale for this compound's development.

Introduction

This compound is a chemical conjugate of hydrocodone and benzoic acid, designed as an immediate-release (IR) opioid analgesic. Unlike conventional hydrocodone formulations, this compound itself is pharmacologically inert. Its therapeutic action is entirely dependent on its metabolism by intestinal enzymes, which cleave the benzoate (B1203000) ligand to release hydrocodone. This prodrug mechanism is a key design feature intended to moderate the rate of hydrocodone absorption and reduce abuse potential via non-oral routes like insufflation.

Upon oral administration, this compound/acetaminophen has been shown to be bioequivalent to other immediate-release hydrocodone combination products, ensuring comparable analgesic efficacy for its intended use in the short-term management of acute pain.

Pharmacodynamics: Mechanism of Action

The pharmacodynamic effects of this compound are exclusively attributable to its active metabolite, hydrocodone. This compound itself is not detected in plasma and has no inherent pharmacological activity.

Hydrocodone exerts its effects as a full agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2][3] The activation of MORs in the central nervous system alters the perception of and response to pain, producing analgesia.[4] This interaction also mediates the other physiological and psychological effects of opioids, including euphoria, respiratory depression, miosis (pupil constriction), and decreased gastrointestinal motility.[1][2][5]

The analgesic efficacy of hydrocodone is significantly influenced by its metabolism to hydromorphone, a far more potent MOR agonist. The binding affinity of hydrocodone for the μ-opioid receptor is relatively weak compared to its O-demethylated metabolite, hydromorphone, which binds with much greater strength.[6] This suggests that a substantial portion of the analgesic effect following hydrocodone administration is mediated by hydromorphone.[6]

Quantitative Data: Receptor Binding Affinity

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity. The following table summarizes the Kᵢ values for hydrocodone and its principal active metabolite, hydromorphone, at the human μ-opioid receptor.

| Compound | Class | Kᵢ (nM) at Human μ-Opioid Receptor |

| Hydrocodone | Agonist | 19.8[6][7] |

| Hydromorphone | Agonist | 0.6[6] |

Data derived from in-vitro radioligand binding assays using rat or human brain homogenates.

Pharmacokinetics: A Tale of Two Profiles

The primary pharmacological distinction between this compound and hydrocodone lies in their pharmacokinetic profiles, especially when administered via non-oral routes.

Oral Administration

When taken orally as intended, this compound is rapidly metabolized by intestinal enzymes, releasing hydrocodone for absorption.[8] Studies have demonstrated that this compound/acetaminophen formulations are bioequivalent to traditional hydrocodone/acetaminophen products.[1][2] A single oral dose of 6.67 mg of this compound results in hydrocodone plasma concentrations comparable to equimolar doses of hydrocodone bitartrate (B1229483).[8] The average half-life of the resulting hydrocodone is approximately 4.5 hours.[1][2]

| Parameter | Value (for Hydrocodone from this compound) |

| Dose (this compound) | 6.67 mg |

| Cₘₐₓ (Peak Plasma Concentration) | 19.18 ng/mL[8] |

| Tₘₐₓ (Time to Peak Concentration) | 1.25 hours[8] |

| AUC (Total Exposure) | 125.73 h*ng/mL[8] |

| t₁/₂ (Half-life) | ~4.5 hours[1][2] |

Intranasal Administration (Abuse Potential Study)

The prodrug nature of this compound becomes evident when non-oral routes are attempted. A clinical study in recreational drug users directly compared the intranasal administration of this compound API to an equimolar dose of hydrocodone bitartrate (HB) API. The results showed a significant blunting of the hydrocodone release profile from this compound.

This delayed and reduced hydrocodone exposure corresponds with lower "Drug Liking" scores in study participants, suggesting that the prodrug design may deter intranasal abuse.[6][9]

| Parameter | This compound API (Intranasal) | Hydrocodone Bitartrate API (Intranasal) | Comparison |

| Cₘₐₓ | Lower | Higher | 36.0% lower for this compound[6][9][10] |

| Tₘₐₓ | 1.75 hours (median)[2][6] | 0.5 hours (median)[2][6] | Delayed by >1 hour for this compound |

| AUC (Total Exposure) | Lower | Higher | ~20% lower for this compound[6][9][10] |

| Partial AUC (0-1h) | Significantly Lower | Higher | ≥75% reduction for this compound[6][9] |

| t₁/₂ (Half-life) | ~5.29 hours[6] | ~5.23 hours[6] | Similar |

| Abuse Quotient | 17.0 | 31.9 | 47% lower for this compound[6] |

Metabolism

The metabolic pathways of this compound and hydrocodone are sequential. This compound must first be converted to hydrocodone, which then enters its own well-established metabolic cascade.

-

This compound Conversion: The first step is the hydrolysis of this compound in the intestinal tract by enzymes, cleaving the molecule into hydrocodone and benzoic acid. This conversion is efficient orally but is significantly slower and less complete via other routes like insufflation.[6][11]

-

Hydrocodone Metabolism: Once formed, hydrocodone is extensively metabolized in the liver, primarily by two cytochrome P450 enzymes:

-

CYP2D6: This enzyme mediates O-demethylation, converting hydrocodone into hydromorphone , a potent opioid agonist that contributes significantly to the overall analgesic effect.[3][12][13]

-

CYP3A4: This enzyme mediates N-demethylation, converting hydrocodone into norhydrocodone , which is largely inactive.[3][12]

-

Both hydrocodone and its metabolites also undergo Phase II glucuronidation before renal excretion.[12]

-

The activity of the CYP2D6 enzyme is subject to genetic polymorphisms, which can lead to variations in hydromorphone formation and clinical response among patients.[12]

Metabolic Pathway Diagram

Caption: Metabolic pathway from this compound to excretion.

Experimental Protocols

Protocol: Intranasal Human Abuse Potential Study

This section outlines the methodology for a clinical study designed to assess the pharmacokinetics and abuse potential of intranasal this compound.

-

Objective: To compare the rate and extent of hydrocodone absorption and the subjective "Drug Liking" effects following intranasal administration of this compound API versus hydrocodone bitartrate (HB) API.[6][10]

-

Study Design: A single-center, randomized, double-blind, two-way crossover study.[10][14]

-

Participant Population: Healthy, adult, non-dependent, recreational opioid users with a history of intranasal drug abuse.[14][15]

-

Methodology:

-

Qualification: Participants undergo a naloxone (B1662785) challenge to confirm the absence of physical opioid dependence.[10]

-

Randomization: Eligible subjects are randomized into one of two treatment sequences.

-

Dosing: Subjects receive single, equimolar intranasal doses of this compound HCl (e.g., 13.34 mg) and hydrocodone bitartrate (e.g., 15.0 mg), separated by a minimum 72-hour washout period.[10]

-

Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined intervals (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours post-dose) for measurement of hydrocodone plasma concentrations.

-

Pharmacodynamic (PD) Assessment: Subjective effects are measured using a 100-point bipolar Visual Analog Scale (VAS) for "Drug Liking" at the same time points as PK sampling.[10]

-

Nasal Effects Assessment: Immediately post-administration, subjects rate the "Ease of Insufflation" and any nasal irritation.[10][15]

-

-

Bioanalytical Method: Plasma concentrations of hydrocodone and its metabolites are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[11][13]

-

Data Analysis: PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) are calculated from the plasma concentration-time data. PD parameters (e.g., Eₘₐₓ for Drug Liking) are derived from VAS scores. Statistical comparisons are performed using a mixed-effects model on log-transformed data.[10]

Experimental Workflow Diagram

Caption: Workflow for a human intranasal abuse potential study.

Signaling Pathway

Hydrocodone, the active metabolite of this compound, activates the μ-opioid receptor, which signals through inhibitory G-proteins (Gᵢ/Gₒ).[2][8] This initiates a cascade of intracellular events that result in the neuron's hyperpolarization and reduced excitability, leading to analgesia.

-

G-Protein Activation: Agonist binding causes the Gαᵢ subunit to exchange GDP for GTP, leading to its dissociation from the Gβγ dimer.[8][12]

-

Downstream Effectors:

-

The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase , reducing intracellular levels of cyclic AMP (cAMP).[1][9]

-

The Gβγ dimer directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing K⁺ efflux and hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing Ca²⁺ influx and neurotransmitter release).[1][9][12]

-

-

Signal Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer. This process is accelerated by Regulator of G-protein Signaling (RGS) proteins.[8][12]

μ-Opioid Receptor Signaling Diagram

Caption: Simplified μ-opioid receptor signaling cascade.

Conclusion

This compound represents a rational approach to opioid prodrug design. While its oral administration provides an analgesic effect bioequivalent to standard hydrocodone, its core pharmacological distinction is a significantly attenuated and delayed release of active hydrocodone when subjected to intranasal administration. This pharmacokinetic profile, supported by clinical abuse potential studies, suggests a reduced desirability for this common route of abuse. For researchers and drug developers, this compound serves as a case study in how molecular modification, rather than formulation-based strategies, can be employed to alter the pharmacokinetic properties of a drug to potentially reduce its abuse liability while maintaining its therapeutic efficacy when used as directed.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]

- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. benchchem.com [benchchem.com]

- 11. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 13. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]

- 14. journals.plos.org [journals.plos.org]

- 15. shimadzu.com [shimadzu.com]

Initial Clinical Trial Results for Benzhydrocodone: A Technical Review of Safety and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical trial results for benzhydrocodone, a prodrug of hydrocodone. The focus is on the safety and efficacy data generated during its early-stage clinical development. This document summarizes key quantitative findings in structured tables, details the experimental methodologies of pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

Executive Summary

This compound was developed as a prodrug of hydrocodone to offer a different pharmacokinetic profile and potentially deter abuse.[1][2] Clinical trials have primarily focused on its safety, tolerability, pharmacokinetic profile, and abuse potential, particularly via the intranasal route. The initial findings indicate that when administered orally, this compound is bioequivalent to hydrocodone bitartrate (B1229483) formulations in providing the active metabolite, hydrocodone.[3] Studies in recreational opioid users suggest that the prodrug nature of this compound may reduce its desirability for intranasal abuse compared to traditional hydrocodone formulations.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial clinical trials, focusing on pharmacokinetic parameters and abuse liability assessments.

Table 1: Pharmacokinetic Profile of Intranasal this compound vs. Hydrocodone Bitartrate [1][2][5]

| Parameter | This compound (13.34 mg) | Hydrocodone Bitartrate (15 mg) | Percentage Difference | p-value |

| Cmax (ng/mL) | Lower than HB | Higher than this compound | 36.0% lower | < 0.0001 |

| Tmax (hours) | Delayed | Faster than this compound | > 1-hour delay | < 0.0001 |

| AUClast (hng/mL) | Lower than HB | Higher than this compound | 20.3% lower | < 0.0001 |

| AUCinf (hng/mL) | Lower than HB | Higher than this compound | 19.5% lower | < 0.0001 |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Data from a single-center, randomized, double-blind, crossover study in healthy, non-dependent, recreational opioid users.

Table 2: Abuse Potential Assessment - Subjective Drug Effects (Intranasal Administration) [4][6]

| Assessment | This compound | Hydrocodone Bitartrate | p-value |

| "Drug Liking" Emax (VAS) | Significantly lower | Higher than this compound | 0.004 |

| "Overall Drug Liking" (VAS) | Lower at early time points | Higher at early time points | ≤ 0.0079 (up to 2h) |

| "Take Drug Again" (VAS) | Not significantly different | Not significantly different | N/A |

Emax: Maximum effect; VAS: Visual Analog Scale. Data from studies in healthy, non-dependent, recreational opioid users.

Table 3: Common Adverse Events in Phase 1 Studies (Oral Administration) [3]

| Adverse Event | Incidence Rate |

| Nausea | 21.5% |

| Somnolence | 18.5% |

| Vomiting | 13.0% |

| Constipation | 12.0% |

| Pruritus | 11.5% |

| Dizziness | 7.5% |

| Headache | 6.0% |

Data from six Phase 1 studies with a total of 200 healthy adult subjects receiving at least one oral dose of this compound/acetaminophen.[3]

Experimental Protocols

Intranasal Abuse Potential and Pharmacokinetics Study

Objective: To evaluate the pharmacokinetics and abuse potential of intranasal this compound compared to intranasal hydrocodone bitartrate in experienced, non-dependent recreational opioid users.[2]

Study Design:

-

Type: Single-center, randomized, double-blind, two-way crossover study.[2]

-

Phases: The study included a screening phase, a naloxone (B1662785) challenge to confirm non-dependence, an in-clinic treatment phase, and a follow-up.[2]

-

Treatment: Subjects received single equimolar intranasal doses of this compound (13.34 mg) and hydrocodone bitartrate (15.0 mg), separated by a washout period of at least 72 hours.[2][6]

-

Subjects: Healthy adult (18-55 years) non-dependent recreational opioid users.[2][6]

Methodology:

-

Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to determine hydrocodone plasma concentrations.[7]

-

Abuse Potential Assessment: Subjective measures such as "Drug Liking" and "Overall Drug Liking" were assessed using a bipolar Visual Analog Scale (VAS) at various intervals after dosing.[6]

-

Safety and Tolerability: Nasal irritation and other adverse events were monitored and recorded throughout the study.[6]

Phase 1 Safety and Tolerability Studies (Oral Administration)

Objective: To assess the safety and tolerability of single and multiple oral doses of this compound in healthy adult subjects.

Study Design:

-

Type: Phase 1, typically single- and multiple-ascending dose designs.

-

Population: Healthy adult volunteers.

-

Methodology (General):

-

Dose Administration: Subjects would receive single or multiple oral doses of this compound/acetaminophen or placebo.

-

Safety Monitoring: Continuous monitoring for adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics: Blood samples are collected at predetermined intervals to characterize the pharmacokinetic profile of hydrocodone after oral administration of this compound.

-

(Note: Specific detailed protocols for the initial oral safety and efficacy studies are not extensively available in the public domain. The above represents a typical design for such trials.)

Visualizations

This compound Metabolism and Mechanism of Action

This compound is a prodrug that is enzymatically converted to hydrocodone in the gastrointestinal tract.[8] Hydrocodone then acts as an agonist at mu-opioid receptors.

Mu-Opioid Receptor Signaling Pathway

Upon binding of hydrocodone, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.[1][5]

Experimental Workflow for Intranasal Abuse Potential Study

The following diagram illustrates the logical flow of the clinical trial designed to assess the abuse potential of intranasal this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative Bioavailability, Intranasal Abuse Potential, and Safety of this compound/Acetaminophen Compared with Hydrocodone Bitartrate/Acetaminophen in Recreational Drug Abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zevra.com [zevra.com]

- 8. How does Narcan work? [dornsife.usc.edu]

In-Depth Technical Guide: Mu-Opioid Receptor Binding Affinity of Benzhydrocodone's Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzhydrocodone is a prodrug that is pharmacologically inactive in its parent form.[1][2][3] Following oral administration, it is rapidly metabolized by intestinal enzymes into its active metabolite, hydrocodone.[4] Therefore, the therapeutic and abuse potential of this compound is attributable to the interaction of hydrocodone with opioid receptors. This guide focuses on the core of its mechanism: the binding affinity of hydrocodone for the mu-opioid receptor (MOR), the primary target for most opioid analgesics. Hydrocodone acts as a full agonist at the mu-opioid receptor.[1][3]

Data Presentation: Mu-Opioid Receptor Binding Affinity of Hydrocodone

The binding affinity of a compound for a receptor is a critical parameter in drug development, indicating the strength of the interaction. It is commonly expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The available data for hydrocodone's binding affinity to the mu-opioid receptor is summarized below.

| Compound | Receptor | Radioligand | System | Kᵢ (nM) | Reference |

| Hydrocodone | Mu-Opioid | [³H]-DAMGO | Rat brain homogenates | 19.8 | Chen et al., 1991[5] |

| Hydrocodone | Mu-Opioid | [³H]-DAMGO | Recombinant human MOR | 1-100 | Volpe et al., 2011[6] |

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of hydrocodone for the mu-opioid receptor is typically achieved through a competitive radioligand binding assay.[7][8] This in vitro method measures the ability of an unlabeled compound (the "competitor," in this case, hydrocodone) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective

To determine the inhibition constant (Kᵢ) of hydrocodone for the mu-opioid receptor.

Materials

-

Receptor Source: Cell membranes from tissue homogenates (e.g., rat brain) or from cell lines recombinantly expressing the human mu-opioid receptor.[5][6]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the mu-opioid receptor. A commonly used radioligand is [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[5]

-

Test Compound: Hydrocodone.

-

Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist, such as naloxone, to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing cofactors like MgCl₂.

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure

-

Membrane Preparation: The receptor-containing cell membranes are prepared and suspended in an ice-cold assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate with the following conditions, each in triplicate:

-

Total Binding: Contains the membrane preparation and the radioligand.

-

Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of naloxone.

-

Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of hydrocodone.

-

-

Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[9]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The data from the competitive binding wells are plotted as the percentage of specific binding versus the logarithm of the hydrocodone concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of hydrocodone that inhibits 50% of the specific binding of the radioligand).

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[10][11]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: Mu-Opioid Receptor Activation

Upon binding of an agonist like hydrocodone, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.[12][13] This primarily involves the activation of inhibitory G-proteins (Gᵢ/Gₒ), leading to downstream effects that produce analgesia.

Caption: Mu-opioid receptor signaling pathway activation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. revvity.com [revvity.com]

- 8. benchchem.com [benchchem.com]

- 9. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 11. m.youtube.com [m.youtube.com]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. bio.libretexts.org [bio.libretexts.org]

The Role of Benzoic Acid in the Benzhydrocodone Molecule: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrocodone is a novel opioid analgesic designed as a prodrug of hydrocodone. This document provides an in-depth technical analysis of the pivotal role of benzoic acid in the molecular structure and pharmacological profile of this compound. By chemically conjugating benzoic acid to hydrocodone, a unique prodrug is formed with specific pharmacokinetic properties aimed at reducing the potential for abuse via non-oral routes of administration. This paper will detail the mechanism of action, summarize key quantitative data from clinical studies, and outline the experimental protocols used to evaluate its properties.

Introduction to this compound

This compound is an immediate-release opioid agonist and a Schedule II controlled substance.[1][2] Its chemical structure consists of the active opioid, hydrocodone, chemically bonded to benzoic acid.[1] This modification renders the molecule pharmacologically inactive until it is metabolized in the body.[1][3] The primary therapeutic agent, hydrocodone, is a full agonist of the mu-opioid receptor and is responsible for the analgesic effects.[1][2][4] this compound is indicated for the short-term management of acute pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate.[1][2]

The conjugation of benzoic acid to hydrocodone is a deliberate molecular design strategy to create a prodrug with abuse-deterrent properties.[3][5][6] Unlike formulation-based abuse-deterrent technologies, the deterrence mechanism of this compound is inherent to its molecular structure.[5]

The Prodrug Mechanism: A Molecular Safeguard

This compound is a prodrug, meaning it is an inactive precursor that is converted into an active drug within the body.[7][8] The molecule itself does not bind effectively to opioid receptors and exhibits no pharmacological activity.[3] The analgesic effects are only produced after oral ingestion and subsequent metabolism.

The chemical bond between hydrocodone and benzoic acid is an enol-ester linkage.[9] This ester bond is designed to be cleaved by enzymes, specifically esterases, which are highly concentrated in the intestinal tract.[1][3][10] Upon oral administration, this compound travels to the intestines where these enzymes efficiently hydrolyze the molecule, releasing hydrocodone and benzoic acid. The released hydrocodone is then absorbed into the bloodstream to exert its analgesic effect.[3]

This targeted activation in the gastrointestinal tract is the cornerstone of its abuse-deterrent design. Routes of abuse such as intranasal (insufflation) or intravenous (injection) bypass the high concentration of intestinal enzymes, leading to significantly slower and lower release of the active hydrocodone.[5][11] This blunts the rapid, euphoric rush sought by recreational users, thereby reducing the desirability of the drug for abuse.[10][11]

Pharmacokinetics: The Impact of the Benzoic Acid Moiety

The addition of the benzoic acid ligand significantly alters the pharmacokinetic profile of hydrocodone, particularly when administered via non-oral routes. Clinical studies in recreational drug users have demonstrated that intranasal administration of this compound results in a lower and slower appearance of hydrocodone in the plasma compared to an equimolar dose of hydrocodone bitartrate (B1229483) (HB).[5][11]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters from a comparative study of intranasal this compound versus intranasal hydrocodone bitartrate (HB) in recreational opioid users.

| Parameter | This compound API (Intranasal) | Hydrocodone Bitartrate (HB) API (Intranasal) | Percentage Difference | p-value |

| Cmax (Peak Plasma Concentration) | Lower | Higher | 36.0% lower for this compound | < 0.0001[5][10][11] |

| Tmax (Time to Peak Concentration) | 1.75 hours (median) | 0.5 hours (median) | Delayed by >1 hour for this compound | N/A |

| AUClast (Total Drug Exposure) | Lower | Higher | 20.3% lower for this compound | < 0.0001[5][10][11] |

| AUCinf (Total Drug Exposure, extrapolated) | Lower | Higher | 19.5% lower for this compound | < 0.0001[5][10][11] |

| Partial AUC (up to 1 hour post-dose) | Lower | Higher | ≥ 75% reduction for this compound | < 0.0001[5][10][11] |

| Abuse Quotient (Cmax/Tmax) | 17.0 | 31.9 | 47% lower for this compound | N/A |

Data sourced from studies in recreational drug users.[11]

Abuse Potential and Subjective Effects Data

The altered pharmacokinetics directly translate to a lower abuse potential, as measured by subjective "Drug Liking" scores on a visual analog scale (VAS).

| Parameter | This compound API (Intranasal) | Hydrocodone Bitartrate (HB) API (Intranasal) | Finding | p-value |

| Drug Liking Emax (Peak "Liking") | 67.4 (mean) | 73.2 (mean) | Significantly lower for this compound | 0.004[5][10] |

| Ease of Insufflation VAS Score | 78.7 (mean) | 65.6 (mean) | Significantly harder to insufflate this compound | 0.0004[5][11] |

Experimental Protocols

The data presented above were generated from rigorous clinical trials designed to assess the pharmacokinetics and abuse potential of this compound.

Study Design: Pharmacokinetics and Abuse Potential of Intranasal this compound

-

Objective: To compare the rate and extent of hydrocodone absorption and the abuse potential of intranasal this compound hydrochloride with intranasal hydrocodone bitartrate (HB).[5]

-

Design: A single-center, randomized, double-blind, two-way crossover study.[5][10]

-

Participants: Healthy, non-dependent, adult recreational opioid users (N=51 completers).[10] Participants were not enriched by a drug discrimination test to better represent a real-world population.[5]

-

Procedure:

-

Qualification Phase: Participants underwent a naloxone (B1662785) challenge to confirm the absence of physical opioid dependence.[5]

-

Treatment Phase: Eligible subjects were randomized to one of two treatment sequences, receiving single, equimolar intranasal doses of this compound HCl (13.34 mg) and hydrocodone bitartrate (15.0 mg).[5][10]

-

Washout Period: A washout period of approximately 72 hours separated the two treatments.[5]

-

-

Data Collection:

-

Pharmacokinetics: Serial blood samples were collected over each dosing interval to determine hydrocodone plasma concentrations.[10]

-

Pharmacodynamics (Abuse Potential): "Drug Liking" was assessed at various time points using a bipolar 100-point visual analog scale (VAS).[10]

-

Other Measures: "Ease of Insufflation" and nasal effects were also assessed using a VAS.[5][11]

-

Chemical Synthesis Overview

The synthesis of this compound involves the creation of an enol ester. The process generally involves reacting hydrocodone free base with benzoic anhydride (B1165640) at an elevated temperature (e.g., 120°C to 150°C).[6] This reaction is typically carried out in a suitable solvent like toluene (B28343) and may be facilitated by a catalyst such as potassium benzoate.[12] The resulting product is then subjected to work-up and purification steps to yield this compound hydrochloride.[6] This process is designed to be efficient and produce a high-purity active pharmaceutical ingredient (API).[6]

Visualizations

Logical Pathway for Abuse Deterrence

Caption: Logical flow of this compound's abuse deterrence mechanism.

Metabolic Pathway of this compound

Caption: Metabolic activation and subsequent metabolism of this compound.

Experimental Workflow for Clinical Trial

Caption: Workflow of the crossover clinical trial design.

Conclusion

The role of benzoic acid in the this compound molecule is that of a purposefully designed promoiety. It is not pharmacologically active but is essential for the prodrug mechanism that forms the basis of the drug's abuse-deterrent properties. By creating an ester linkage that is preferentially cleaved in the intestine, the benzoic acid moiety ensures that the active hydrocodone is released efficiently only after oral administration. This unique, molecule-based approach results in a pharmacokinetic profile that is unfavorable for abuse via intranasal or other parenteral routes, representing a significant advancement in the development of safer opioid analgesics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C25H25NO4 | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound and Acetaminophen: Package Insert / Prescribing Info / MOA [drugs.com]

- 5. zevra.com [zevra.com]

- 6. US10406153B2 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 7. goodrx.com [goodrx.com]

- 8. drugs.com [drugs.com]

- 9. US9132125B2 - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone, prodrugs, methods of making and use thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2014138740A1 - Pharmaceutically acceptable salts and polymorphic forms of hydrocodone benzoic acid enol ester and processes for making same - Google Patents [patents.google.com]

The Metabolic Journey of Benzhydrocodone: An In-depth Technical Guide to its In Vivo Conversion to Hydrocodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrocodone is a novel prodrug of the opioid agonist hydrocodone. Developed to offer a distinct pharmacokinetic profile compared to its active metabolite, understanding its metabolic activation is critical for drug development and clinical application. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of this compound to hydrocodone, detailing the enzymatic processes, summarizing key pharmacokinetic data, and providing representative experimental protocols for its study.

Introduction

This compound is a chemical entity where hydrocodone is covalently bonded to benzoic acid, rendering it pharmacologically inactive in its native state.[1] Its therapeutic effect is entirely dependent on its in vivo hydrolysis to the active analgesic, hydrocodone. This prodrug design is intended to influence the rate of hydrocodone release and absorption, which can affect its clinical utility and abuse potential. This guide will elucidate the metabolic conversion of this compound, the subsequent metabolism of hydrocodone, and the methodologies used to quantify these processes.

The Metabolic Pathway: From Prodrug to Active Metabolite

The metabolic activation of this compound is a two-stage process, beginning with the hydrolysis of the ester bond to release hydrocodone, followed by the well-characterized metabolism of hydrocodone itself.

Stage 1: Intestinal Hydrolysis of this compound

This compound is rapidly metabolized to hydrocodone by enzymes present in the intestinal tract.[1][2] While the specific enzymes have not been definitively identified in all literature, the primary catalysts are believed to be carboxylesterases (CES) . Human carboxylesterase 2 (hCE2), which is highly expressed in the small intestine, is a strong candidate for this initial hydrolysis step due to its role in the metabolism of various ester-containing prodrugs.[3][4]

In vitro studies using simulated intestinal fluid have demonstrated that the conversion of this compound to hydrocodone is remarkably efficient, with reports of nearly 95% conversion within five minutes.[1] This rapid pre-systemic metabolism results in little to no detectable this compound in the systemic circulation following oral administration.[2]

Stage 2: Hepatic Metabolism of Hydrocodone

Once formed, hydrocodone is absorbed and undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[5][6] The two main pathways are:

-

O-demethylation by CYP2D6 to form hydromorphone , a potent active metabolite.

-

N-demethylation by CYP3A4 to form norhydrocodone (B1253062) , a major but largely inactive metabolite.[5]

Further metabolism of these products occurs through glucuronidation and other conjugation reactions.[5]

Quantitative Data from In Vivo Studies

Numerous clinical studies have evaluated the pharmacokinetics of hydrocodone following oral administration of this compound, often in combination with acetaminophen (B1664979) (APAP). These studies provide valuable quantitative data on the rate and extent of hydrocodone absorption.

Table 1: Pharmacokinetic Parameters of Hydrocodone after Oral Administration of this compound/APAP vs Hydrocodone Bitartrate (B1229483) (HB)/APAP

| Parameter | This compound/APAP (13.34 mg/650 mg) | Hydrocodone Bitartrate/APAP (15 mg/650 mg) | Reference |

| Cmax (ng/mL) | 34.7 (mean) | 39.1 (mean) | [6] |

| Tmax (hr) | 1.75 (median) | 0.5 (median) | [6] |

| AUClast (ngh/mL) | Lower by 20.3% | Higher | [7] |

| AUCinf (ngh/mL) | Lower by 19.5% | Higher | [7] |

Note: The doses of this compound and hydrocodone bitartrate are molar equivalents of hydrocodone.

Table 2: Early Systemic Exposure of Hydrocodone after Intranasal Administration

| Parameter | IN this compound/APAP | IN Hydrocodone Bitartrate/APAP | % Reduction | Reference |

| AUC0-0.5h | - | - | ~50% | [3] |

| AUC0-1h | - | - | ~29% | [3] |

| AUC0-2h | - | - | ~15% | [3] |

IN = Intranasal

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Hydrolysis of this compound in Simulated Intestinal Fluid

This protocol is a representative method for assessing the stability and conversion rate of this compound in an environment mimicking the small intestine.

Protocol:

-

Preparation of Simulated Intestinal Fluid (SIF): Prepare SIF powder (e.g., from biorelevant.com) according to the manufacturer's instructions. A typical formulation includes sodium taurocholate, lecithin, maleic acid, sodium chloride, and sodium hydroxide (B78521) to achieve a pH of approximately 6.5. To mimic enzymatic activity, supplement the SIF with pancreatin (B1164899), a mixture of digestive enzymes including esterases.[2]

-

Incubation: Pre-warm the SIF with pancreatin to 37°C. Initiate the reaction by adding a stock solution of this compound (in a suitable solvent like DMSO) to the SIF to achieve the desired final concentration.

-

Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 30, and 60 minutes), collect aliquots of the incubation mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as a 3:1 ratio of cold acetonitrile. This will precipitate the proteins and enzymes.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the concentrations of this compound and hydrocodone in the supernatant using a validated LC-MS/MS method as described in section 4.2.

-

Data Analysis: Plot the concentration of hydrocodone formed over time to determine the rate of hydrolysis.

Quantification of Hydrocodone and Metabolites in Human Plasma by LC-MS/MS

This protocol details a sensitive and specific method for the simultaneous quantification of hydrocodone and its major metabolites in human plasma.[5][8][9]

Protocol:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 0.5 mL of human plasma, add an internal standard solution containing deuterated analogues of the analytes (e.g., hydrocodone-d6, hydromorphone-d6, norhydrocodone-d3).[5][9]

-

Condition a mixed-mode SPE cartridge with methanol (B129727) followed by equilibration with a suitable buffer.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a series of solvents to remove interfering substances.

-

Elute the analytes of interest with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

-

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

Table 3: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydrocodone | 300.2 | 199.1 |

| Hydromorphone | 286.2 | 185.1 |

| Norhydrocodone | 286.2 | 185.1 |

| Hydrocodone-d6 | 306.2 | 205.1 |

Note: These are representative values and may vary depending on the instrument and specific method.

Conclusion

The metabolic conversion of this compound to hydrocodone is a rapid and efficient process mediated by intestinal enzymes, likely carboxylesterases. This initial hydrolysis is the rate-limiting step for the delivery of the active hydrocodone moiety. The subsequent metabolism of hydrocodone is well-understood and involves hepatic CYP enzymes. The distinct pharmacokinetic profile of hydrocodone derived from this compound, characterized by a slower rise to peak concentration compared to immediate-release hydrocodone formulations, is a direct consequence of its prodrug nature. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of this compound's metabolic pathway, enabling further research and development in the field of opioid analgesics.

References

- 1. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]

- 2. Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Chemical and Physical Properties of Benzhydrocodone Hydrochloride